3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one
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Overview
Description
- NU-8231 is a small molecule drug developed by Newcastle University. It functions as an inhibitor of MDM2 (Mouse Double Minute 2), a protein involved in regulating the tumor suppressor p53.
- Currently, NU-8231 is in the preclinical development stage and is being investigated for its potential in treating various types of tumors .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for NU-8231 are not readily available in the public domain. it is synthesized through chemical processes.
- Industrial production methods may involve scaling up the synthesis and optimizing purification steps.
Chemical Reactions Analysis
- NU-8231 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and reagents is proprietary.
- Major products formed during these reactions would depend on the specific reaction conditions and starting materials.
Scientific Research Applications
- NU-8231 has potential applications in several fields:
Chemistry: As a tool compound for studying protein-protein interactions and MDM2-p53 pathways.
Biology: Investigating its impact on cell cycle regulation and apoptosis.
Medicine: Exploring its role in cancer therapy, especially in combination with other drugs.
Industry: Developing targeted therapies based on its mechanism of action.
Mechanism of Action
- NU-8231 inhibits the interaction between MDM2 and p53, leading to increased p53 activity.
- By preventing MDM2-mediated degradation of p53, NU-8231 helps stabilize p53 levels, promoting cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- NU-8231’s uniqueness lies in its specific targeting of the MDM2-p53 interaction.
- Similar compounds include other MDM2 inhibitors like Nutlin-3 and RG7388.
Properties
Molecular Formula |
C26H26ClNO5 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methoxy]-2-propylisoindol-1-one |
InChI |
InChI=1S/C26H26ClNO5/c1-4-13-28-25(30)20-7-5-6-8-21(20)26(28,18-9-11-19(27)12-10-18)33-16-17-14-22(31-2)24(29)23(15-17)32-3/h5-12,14-15,29H,4,13,16H2,1-3H3 |
InChI Key |
NDIKZCQEKGERHF-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)OCC4=CC(=C(C(=C4)OC)O)OC |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)OCC4=CC(=C(C(=C4)OC)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NU-8231; NU 8231; NU8231; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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